5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic aromatic organic compound characterized by the presence of chlorine, iodine, and a methyl group attached to a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common approach is the halogenation of pyrrolopyridine derivatives, followed by selective functionalization. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the iodine atom to iodate or iodide derivatives.
Reduction: Reduction of the chlorine atom to form chloro derivatives.
Substitution: Replacement of the chlorine or iodine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various halogenated derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it suitable for use in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its incorporation into drug candidates can enhance their pharmacological properties.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its structural features may contribute to the activity of drugs targeting various diseases.
Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
1H-Pyrazolo[3,4-b]pyridines
Indole derivatives
Uniqueness: 5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its unique combination of halogens and the methyl group provides distinct chemical properties compared to similar compounds.
Properties
Molecular Formula |
C8H6ClIN2 |
---|---|
Molecular Weight |
292.50 g/mol |
IUPAC Name |
5-chloro-2-iodo-1-methylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c1-12-6-4-11-7(9)2-5(6)3-8(12)10/h2-4H,1H3 |
InChI Key |
NOAJJQZWFNSFAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=NC=C21)Cl)I |
Origin of Product |
United States |
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